

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-6-(hydroxymethyl)pyridin-3-ol
Cat. No.:	B1366410

[Get Quote](#)

In-depth Technical Guide: 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

This document provides a comprehensive technical overview of **2-Chloro-6-(hydroxymethyl)pyridin-3-ol**, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development and agrochemical research. This guide delves into the molecule's structural and physical characteristics, its significance as a versatile synthetic intermediate, and the safety protocols essential for its handling.

Molecular Structure and Physicochemical Properties

2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a trifunctionalized pyridine derivative. The strategic placement of a chloro group, a hydroxymethyl group, and a phenolic hydroxyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor in complex organic syntheses.

Molecular Identity and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations.

- Chemical Name: **2-Chloro-6-(hydroxymethyl)pyridin-3-ol**
- Synonyms: (2-chloro-5-hydroxy-6-pyridinyl)methanol
- CAS Number: 208519-41-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₆ClNO₂[\[4\]](#)
- Molecular Weight: 159.57 g/mol [\[4\]](#)

Structural Diagram

The architecture of the molecule is key to understanding its reactivity. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring influences the acidity of the phenolic proton and the reactivity of the hydroxymethyl group.

Caption: Molecular structure of **2-Chloro-6-(hydroxymethyl)pyridin-3-ol**.

Physicochemical Data Summary

Quantitative physical data is crucial for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Melting Point	133.5-135 °C	[4]
Boiling Point	407.6 ± 40.0 °C at 760 mmHg	[4]
Density	1.5 ± 0.1 g/cm ³	
Flash Point	200.3 ± 27.3 °C	[4]

Applications in Synthetic Chemistry

The utility of **2-Chloro-6-(hydroxymethyl)pyridin-3-ol** stems from its capacity to serve as a versatile scaffold in the synthesis of more complex molecules. Its functional groups are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.

Pharmaceutical Intermediate

This compound is a recognized intermediate in the synthesis of high-value pharmaceutical agents.^[2] Its structure is a key component for molecules targeting a range of diseases.

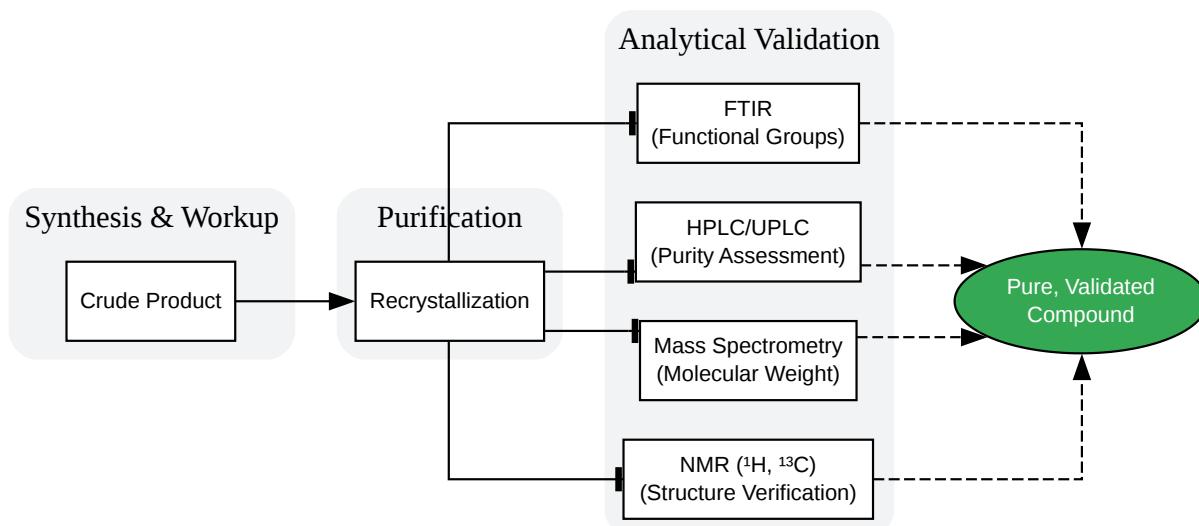
- **Mcl-1 Inhibitors:** It is cited as a precursor for the preparation of Myeloid cell leukemia 1 (Mcl-1) inhibitors, which are a class of investigational anti-cancer agents.^[2] Mcl-1 is a key pro-survival protein, and its inhibition can induce apoptosis in cancer cells.
- **HIV-1 Reverse Transcriptase Inhibitors:** The molecule serves as a reagent for the stereoselective synthesis of furopyridylethylthiopyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).^[2] These agents are critical components of highly active antiretroviral therapy (HAART) for HIV-1.
- **Neurological Disease Modulators:** It acts as a building block for compounds designed to modulate nicotinic acetylcholine receptors.^[5] These receptors are implicated in the pathophysiology of neurological disorders such as Alzheimer's and Parkinson's diseases.^[5]

Agrochemical Research

Beyond pharmaceuticals, this pyridine derivative is also employed in agrochemical research for the rational design of novel and selective pesticides.^[5] The pyridine scaffold is a common feature in many commercially successful agrochemicals.

Experimental Protocols and Handling

Disclaimer: The following sections are for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE).


Synthesis and Purification

While a specific peer-reviewed, step-by-step synthesis protocol for **2-Chloro-6-(hydroxymethyl)pyridin-3-ol** is not readily available in the public literature, its structure suggests a multi-step synthesis from simpler, commercially available pyridine or furan precursors. The synthesis would likely involve steps such as chlorination, hydroxymethylation (e.g., via a Grignard reaction with formaldehyde or reduction of a carboxylic acid/ester), and hydroxylation or a related substitution.

Purification would typically be achieved through recrystallization from a suitable solvent system, leveraging the compound's solid nature and defined melting point. The choice of solvent would be determined empirically to maximize recovery and purity.

Analytical Characterization Workflow

To confirm the identity and purity of **2-Chloro-6-(hydroxymethyl)pyridin-3-ol**, a standard battery of analytical techniques should be employed.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the synthesis and validation of the target compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight (159.57 g/mol) and can offer fragmentation data to further support the proposed structure.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >97% for use in sensitive downstream applications.

Safety and Handling

Based on data from structurally related compounds like 2-chloro-3-(hydroxymethyl)pyridine, appropriate safety precautions are mandatory.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
 - Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.
[\[5\]](#)

Conclusion

2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its trifunctional nature provides a versatile platform for synthetic chemists to build complex molecular architectures. While detailed synthetic procedures require access to proprietary or less-publicized literature, its commercial availability allows researchers to leverage its potential as a key building block for innovation in drug discovery and beyond. Proper analytical verification and strict adherence to safety protocols are paramount when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 208519-41-9|2-Chloro-6-(hydroxymethyl)pyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 [chemicalbook.com]
- 3. 2-Chloro-6-(hydroxymethyl)pyridin-3-ol - High purity | EN [georganics.sk]
- 4. 2-Chloro-6-(hydroxymethyl)-3-pyridinol | CAS#:208519-41-9 | Chemsric [chemsrc.com]
- 5. 2-Chloro-6-(hydroxymethyl)pyridin-3-ol [myskinrecipes.com]
- 6. 2-Chloro-3-(hydroxymethyl)pyridine | 42330-59-6 [sigmaaldrich.com]
- 7. 2-Chloro-3-(hydroxymethyl)pyridine | 42330-59-6 [sigmaaldrich.com]
- 8. 42330-59-6 Cas No. | 2-Chloro-3-(hydroxymethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Chloro-6-(hydroxymethyl)pyridin-3-ol molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1366410#2-chloro-6-hydroxymethyl-pyridin-3-ol-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com